1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione
Description
Properties
CAS No. |
893339-21-4 |
|---|---|
Molecular Formula |
C18H21F3N4O4S |
Molecular Weight |
446.45 |
IUPAC Name |
1,3,6-trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H21F3N4O4S/c1-12-15(16(26)23(3)17(27)22(12)2)30(28,29)25-9-7-24(8-10-25)14-6-4-5-13(11-14)18(19,20)21/h4-6,11H,7-10H2,1-3H3 |
InChI Key |
DUOQCLHDLZEAPO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, focusing on its analgesic effects and other relevant biological activities.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula: C24H24F3N5O2. It contains a pyrimidine core substituted with a sulfonyl group and a piperazine moiety, which contributes to its biological activity. The trifluoromethyl group enhances lipophilicity, potentially influencing its pharmacokinetic properties.
Analgesic Properties
Research has indicated that compounds structurally related to 1,3,6-trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione exhibit significant antinociceptive effects. A notable study investigated the antinociceptive activity of a related compound, 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1), in a mouse model of neuropathic pain induced by chronic constriction injury (CCI) .
Key Findings from the Study:
- Antiallodynic Activity: LPP1 demonstrated a reduction in tactile allodynia with an effective dose (ED50) of 1.5 mg/kg, compared to pregabalin's ED50 of 15.4 mg/kg.
- Motor Coordination: Neither LPP1 nor pregabalin caused significant motor deficits in the rotarod test, suggesting a favorable safety profile.
- Nerve Growth Factor (NGF) Modulation: Both drugs elevated NGF content in the sciatic nerve post-treatment, indicating potential neuroprotective effects.
Comparative Analysis of Related Compounds
To better understand the biological activity of 1,3,6-trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione, it is useful to compare it with other compounds exhibiting similar structures and activities.
| Compound Name | Structure | Key Findings |
|---|---|---|
| LPP1 | LPP1 Structure | Antiallodynic activity with ED50 of 1.5 mg/kg; no motor deficits; increased NGF levels. |
| Pregabalin | Pregabalin Structure | Widely used for neuropathic pain; ED50 of 15.4 mg/kg; similar NGF modulation. |
| DB06925 | DB06925 Structure | Experimental compound with unknown pharmacological action; potential for further research. |
The precise mechanism by which 1,3,6-trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with various neurotransmitter systems involved in pain modulation. The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which are critical in pain pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule but differ in core structure, substituents, and physicochemical properties:
Compound A : 5-[4-(3,4-Dichlorophenyl)piperazin-1-yl]pyrimidine-2,4-diamine (73X)
- Core : Pyrimidine-2,4-diamine (vs. dione in the target).
- Substituents : Piperazine linked to 3,4-dichlorophenyl (electron-withdrawing Cl groups).
- Molecular Formula : C₁₄H₁₆Cl₂N₆.
- Dichlorophenyl substituents may increase hydrophobicity compared to the target’s trifluoromethylphenyl group.
Compound B : 6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione
- Core : Pyrimidine-2,4-dione (identical to the target).
- Substituents: Propylamino-linked piperazine with 2-methoxyphenyl (electron-donating OCH₃ group).
- Molecular Formula : C₂₁H₂₈N₆O₃.
- Key Differences: The propylamino linker increases flexibility vs. the rigid sulfonyl group in the target. Methoxyphenyl may enhance solubility but reduce metabolic stability compared to trifluoromethylphenyl.
Compound C : 6-{4-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N4-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine
- Core : Pyrimidine-2,4-diamine (vs. dione).
- Substituents : Piperazine with chlorotrifluoromethylpyridinyl and benzylamine groups.
- Molecular Formula : C₂₁H₂₀Cl₂F₃N₇.
- Key Differences :
- Chloropyridine and benzylamine substituents introduce dual hydrophobic/electron-deficient regions.
- The diamine core lacks the dione’s keto groups, altering binding interactions.
Physicochemical and Pharmacological Implications
- Sulfonyl vs. Amino Linkers: The target’s sulfonyl group improves rigidity and resistance to enzymatic cleavage compared to Compounds B and C’s flexible linkers .
- Trifluoromethyl vs. Compounds A and C’s chloro groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A piperazine derivative (e.g., 4-[3-(trifluoromethyl)phenyl]piperazine) can react with a sulfonyl chloride intermediate under anhydrous conditions. For example, coupling agents like HOBt and TBTU in DMF with triethylamine as a base are effective for amide bond formation, as seen in analogous piperazine-sulfonyl syntheses . Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodology :
- X-ray crystallography : Single-crystal X-ray diffraction (as in ) provides precise bond lengths and angles. Data collection at 293 K with refinement (R factor < 0.05) ensures accuracy.
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d6 or CDCl3 verifies methyl, trifluoromethyl, and piperazine proton environments.
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 529.1 based on C₂₀H₂₂F₃N₅O₄S).
Q. What analytical methods are suitable for assessing purity and stability?
- Methodology :
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/ammonium acetate buffer (pH 6.5, as in ) in a 70:30 ratio.
- Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition >200°C suggested by ).
- Karl Fischer titration : Determine residual solvent content (<0.1% for DMF or THF).
Q. How can basic biological activity screening be designed for this compound?
- Methodology :
- Enzyme inhibition assays : Test against phosphodiesterases (PDEs) using fluorogenic substrates (e.g., cAMP/cGMP analogs) in buffer systems (pH 7.4, 37°C) .
- Cellular assays : Measure cytotoxicity (MTT assay) in HEK-293 or HepG2 cells at 1–100 μM concentrations. Triplicate determinations (as in ) ensure reproducibility.
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
- Methodology :
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use.
- Flow chemistry : Continuous-flow reactors enhance reaction control for exothermic steps (e.g., sulfonation).
- Catalysis : Pd-mediated coupling (e.g., Suzuki-Miyaura) for aryl-piperazine intermediates .
Q. What advanced techniques resolve structural ambiguities or polymorphism?
- Methodology :
- Variable-temperature XRD : Identify conformational flexibility in the piperazine-sulfonyl moiety .
- DFT calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis set. Compare computed vs. experimental IR/Raman spectra ( ).
Q. How to address contradictions in biological activity data across studies?
- Methodology :
- Meta-analysis : Compare IC₅₀ values from multiple assays (e.g., PDE5 vs. PDE10 inhibition). Adjust for buffer composition ( vs. 9) or cell line variability.
- Molecular docking : Use AutoDock Vina to model binding modes. Discrepancies may arise from protonation states of the piperazine nitrogen .
Q. What strategies guide structure-activity relationship (SAR) studies for piperazine-sulfonyl derivatives?
- Methodology :
- Bioisosteric replacement : Substitute trifluoromethyl with chloro or methoxy groups ( ).
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (trifluoromethylphenyl) .
Q. How can enzyme interaction mechanisms be elucidated?
- Methodology :
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐₙ/kₒff) for PDE isoforms.
- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution (e.g., PDE5-cofactor interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
